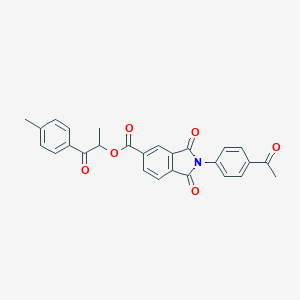
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of certain enzymes and proteins involved in cell proliferation and inflammation. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication, and to modulate the expression of various cytokines and chemokines involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, it has been shown to possess neuroprotective and cardioprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a potential candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new cancer therapies based on this compound, either as a standalone treatment or in combination with other anti-cancer drugs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory diseases, such as arthritis and multiple sclerosis. Finally, additional studies are needed to fully elucidate the mechanism of action of this compound and to identify potential side effects and toxicities associated with its use.
Métodos De Síntesis
The synthesis of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-phenoxybenzaldehyde, 2-acetylpyridine, and cyclohexanone in the presence of a catalyst such as piperidine. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C31H31N3O3 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C31H31N3O3/c1-19-13-14-26(32-18-19)34-30(36)27-20(2)33-24-16-31(3,4)17-25(35)29(24)28(27)21-9-8-12-23(15-21)37-22-10-6-5-7-11-22/h5-15,18,28,33H,16-17H2,1-4H3,(H,32,34,36) |
Clave InChI |
OITGWMVIUFAXKC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylate](/img/structure/B304085.png)
![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[4-(isobutoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B304086.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)









![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)